molecular formula C16H10BrN B14362904 2-Bromofluoranthen-3-amine CAS No. 92866-01-8

2-Bromofluoranthen-3-amine

Katalognummer: B14362904
CAS-Nummer: 92866-01-8
Molekulargewicht: 296.16 g/mol
InChI-Schlüssel: OXVXIPULJHJXCK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromofluoranthen-3-amine is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by a bromine atom attached to the fluoranthene skeleton, which is a fused ring system consisting of multiple benzene rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromofluoranthen-3-amine typically involves the bromination of fluoranthene followed by amination. One common method is the bromination of fluoranthene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The brominated fluoranthene is then subjected to nucleophilic substitution with ammonia or an amine to introduce the amino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromofluoranthen-3-amine undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, thiol, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or thiourea.

Major Products Formed

    Oxidation: Nitrofluoranthene derivatives.

    Reduction: Hydrogenated fluoranthene derivatives.

    Substitution: Hydroxyfluoranthene, thiolfluoranthene, and alkylfluoranthene derivatives.

Wissenschaftliche Forschungsanwendungen

2-Bromofluoranthen-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-Bromofluoranthen-3-amine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Fluoranthene: The parent compound without the bromine and amino groups.

    2-Bromofluoranthene: Similar structure but lacks the amino group.

    3-Aminofluoranthene: Similar structure but lacks the bromine atom.

Uniqueness

2-Bromofluoranthen-3-amine is unique due to the presence of both bromine and amino groups on the fluoranthene skeleton. This dual functionality allows for a diverse range of chemical reactions and interactions, making it a valuable compound for various applications in research and industry.

Eigenschaften

92866-01-8

Molekularformel

C16H10BrN

Molekulargewicht

296.16 g/mol

IUPAC-Name

2-bromofluoranthen-3-amine

InChI

InChI=1S/C16H10BrN/c17-14-8-13-10-5-2-1-4-9(10)11-6-3-7-12(15(11)13)16(14)18/h1-8H,18H2

InChI-Schlüssel

OXVXIPULJHJXCK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC(=C4N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.